Sulfonamides are a class of organic compounds widely recognized for their medicinal properties, particularly as inhibitors of the enzyme carbonic anhydrase (CA). Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a pivotal role in physiological processes such as respiration and acid-base balance. The inhibition of CA has therapeutic implications in various medical fields, including the treatment of glaucoma, epilepsy, and certain types of cancer124.
The sulfonamides derived from 4-isothiocyanato-benzolamide and benzamide-4-sulfonamides function by binding to the zinc ion within the active site of carbonic anhydrase. This interaction effectively inhibits the enzyme's activity, leading to a decrease in the hydration of carbon dioxide. The inhibition constants (KIs) for these compounds are in the low nanomolar range for different human carbonic anhydrase isoforms, such as hCA I, II, VII, and IX, indicating their high potency. Specifically, the sulfonamides have shown excellent inhibitory properties against the cytosolic isozymes hCA I and II, as well as the tumor-associated isozyme hCA IX, which is overexpressed in hypoxic tumors12.
The inhibition of carbonic anhydrase isozymes has significant therapeutic potential. For instance, the sulfonamides described in the studies have shown promise as novel therapies targeting hypoxic tumors due to their inhibition of hCA IX, a tumor-associated isozyme. The compounds have demonstrated excellent inhibitory properties, which could be leveraged in the development of anti-cancer drugs. Additionally, some of the synthesized sulfonamides have been evaluated for their anti-inflammatory activity, with certain compounds displaying potent effects against interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2), suggesting potential applications as non-steroidal anti-inflammatory drugs (NSAIDs)3.
The benzamide-4-sulfonamides have also been tested against β- and γ-class carbonic anhydrases from pathogenic bacteria and fungi, such as Vibrio cholerae and Malassezia globosa. These compounds inhibited the microbial enzymes in the micromolar range, indicating a possible role in the development of new antimicrobial agents2.
In cancer research, the synthesized 4-(thiazol-2-ylamino)-benzenesulfonamides have been screened for their cytotoxic effects on human breast cancer cell lines, such as MCF-7. These compounds not only inhibited human CA isoforms I, II, and IX but also showed growth inhibition efficacy against breast cancer cells, highlighting their potential as chemotherapeutic agents4.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: